Diphosphoric acid, P,P'-diisooctyl ester Diphosphoric acid, P,P'-diisooctyl ester
Brand Name: Vulcanchem
CAS No.: 70729-86-1
VCID: VC17020644
InChI: InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C16H36O7P2
Molecular Weight: 402.40 g/mol

Diphosphoric acid, P,P'-diisooctyl ester

CAS No.: 70729-86-1

Cat. No.: VC17020644

Molecular Formula: C16H36O7P2

Molecular Weight: 402.40 g/mol

* For research use only. Not for human or veterinary use.

Diphosphoric acid, P,P'-diisooctyl ester - 70729-86-1

Specification

CAS No. 70729-86-1
Molecular Formula C16H36O7P2
Molecular Weight 402.40 g/mol
IUPAC Name [hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate
Standard InChI InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20)
Standard InChI Key OCBFMRMLYONXSW-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Diphosphoric acid, P,P'-diisooctyl ester has the molecular formula C₁₆H₃₆O₇P₂ and a molecular weight of 402.40 g/mol . The IUPAC name, [hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate, reflects its asymmetric structure: two 6-methylheptyl chains are esterified to the terminal oxygen atoms of the diphosphoric acid backbone . The SMILES notation (CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C) further clarifies the branching of the isooctyl groups and the connectivity of the phosphate groups .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number70729-86-1
Molecular FormulaC₁₆H₃₆O₇P₂
IUPAC Name[hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate
SMILESCC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C

The compound’s flexibility complicates 3D conformational analysis, as noted in PubChem’s disclaimer on 3D model generation . This structural dynamism may influence its reactivity and phase behavior in industrial formulations.

Isomerism and Related Compounds

A closely related CAS number (72101-07-6) appears in some databases but lacks definitive structural data . This ambiguity underscores the need for rigorous characterization when referencing diisooctyl diphosphate derivatives. Hypodiphosphoric acid esters (with P-P bonds), discussed in recent literature , are distinct but synthetically relevant, as their preparation methods may inform improved routes to P,P'-diisooctyl diphosphate.

Synthesis and Manufacturing

Conventional Synthesis Routes

The esterification of diphosphoric acid with isooctanol is the most straightforward route, though practical yields are often low due to competing hydrolysis and oligomerization. Industrial methods, as hinted by Ality Group’s bulk production , likely employ optimized phosphorylation conditions:

  • Direct Esterification: Reacting pyrophosphoric acid with excess isooctanol under dehydrating conditions (e.g., using H₂SO₄ or molecular sieves).

  • Chlorophosphate Intermediate: Treating PCl₅ with isooctanol to generate diisooctyl chlorophosphate, followed by hydrolysis to the target ester .

The latter method, adapted from hypodiphosphoric acid ester synthesis , avoids direct handling of pyrophosphoric acid but requires precise stoichiometry to minimize byproducts like tetraalkyl diphosphates .

Challenges in Synthesis

As reported for analogous hypodiphosphoric acid esters , key hurdles include:

  • Low Yields: Competitive side reactions (e.g., anhydride formation) reduce efficiency.

  • Purification Difficulties: Similar boiling points of products and byproducts complicate distillation .

  • Moisture Sensitivity: The P-O-P bridge is prone to hydrolysis, necessitating anhydrous conditions .

Table 2: Synthetic Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation Approach
Tetraalkyl diphosphatesOver-oxidation of intermediatesControlled reaction temperature
Phosphoric acid oligomersPartial hydrolysisUse of desiccants
Isooctyl ethersSelf-condensation of alcoholExcess pyrophosphoric acid

Physicochemical Properties

Despite its industrial use, public data on physical properties (e.g., density, melting point) remain sparse. The following inferences are drawn from structural analogs:

  • Solubility: High lipophilicity due to branched alkyl chains; miscible with nonpolar solvents.

  • Thermal Stability: Likely stable below 150°C, decomposing via P-O cleavage at higher temperatures.

  • Acidity: The free hydroxyl groups confer weak acidity (pKa ≈ 1–2), enabling salt formation.

Industrial Applications

Lubricant Additives

The compound’s phosphate ester groups act as anti-wear agents, forming protective films on metal surfaces. Its isooctyl chains enhance oil solubility, making it suitable for hydraulic fluids and gear oils .

Flame Retardancy

In polymers, the phosphorus content promotes char formation during combustion, reducing flammability. Synergy with halogenated retardants is plausible but understudied.

Plasticization

Recent Research and Future Directions

Recent studies on hypodiphosphoric acid esters highlight opportunities for improving P,P'-diisooctyl diphosphate synthesis:

  • Catalytic Methods: Transition metal catalysts could enhance esterification efficiency.

  • Green Chemistry: Solvent-free or water-tolerant routes may reduce environmental impact.

  • Computational Modeling: DFT studies could predict optimal reaction conditions and stabilize conformers.

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